Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI)
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Overview
Description
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The compound’s structure features a methoxymethoxy group and a methyl group attached to the pyridine ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves multicomponent reactions, cycloadditions, and condensation reactions. One common method for preparing pyridine derivatives is the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia . For Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI), specific synthetic routes may include the use of methoxymethylation reagents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of pyridine derivatives typically employs catalytic processes and continuous flow reactors to ensure high yields and purity. Magnetically recoverable nano-catalysts have been explored for their efficiency in synthesizing pyridine derivatives, offering advantages such as easy separation and reuse .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridine, 5-(methoxymethoxy)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Pyridine derivatives can act as inhibitors or modulators of enzymes and receptors, influencing biological processes . The methoxymethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can be compared with other pyridine derivatives such as:
Pyridine N-oxide: Known for its oxidizing properties and use in organic synthesis.
2,6-Dimethylpyridine: Commonly used as a solvent and reagent in chemical reactions.
4-Methoxypyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The presence of the methoxymethoxy group in Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) distinguishes it from other pyridine derivatives, potentially enhancing its solubility and reactivity in specific chemical and biological contexts .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-7-3-4-8(5-9-7)11-6-10-2/h3-5H,6H2,1-2H3 |
InChI Key |
YPBVXSASFUASFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCOC |
Origin of Product |
United States |
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